molecular formula C6H12N2O B008911 2,2,5-Trimethylimidazolidin-4-one CAS No. 107355-19-1

2,2,5-Trimethylimidazolidin-4-one

Cat. No.: B008911
CAS No.: 107355-19-1
M. Wt: 128.17 g/mol
InChI Key: MXZYOEDOIFPSQW-UHFFFAOYSA-N
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Description

2,2,5-Trimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with three methyl substituents at the 2, 2, and 5 positions. Its core structure (C₆H₁₀N₂O) is characterized by a cyclic urea moiety, which confers unique electronic and steric properties. For instance, derivatives like 3-{4-[(6-Methoxyquinolin-8-yl)amino]pentyl}-2,2,5-trimethylimidazolidin-4-one (5b) have been synthesized for biological evaluation, as evidenced by NMR (¹H and ¹³C) and mass spectrometry data confirming its structure and purity .

Properties

CAS No.

107355-19-1

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2,2,5-trimethylimidazolidin-4-one

InChI

InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9)

InChI Key

MXZYOEDOIFPSQW-UHFFFAOYSA-N

SMILES

CC1C(=O)NC(N1)(C)C

Canonical SMILES

CC1C(=O)NC(N1)(C)C

Synonyms

4-Imidazolidinone,2,2,5-trimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2,5-Trimethylimidazolidin-4-one with structurally related heterocyclic compounds, emphasizing substituent effects and applications:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Imidazolidin-4-one 2,2,5-Trimethyl 142.16 (base structure) Lipophilic backbone for drug design
1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole Pyrazol-3-one 1,5-Dimethyl, 2-phenyl 188.23 Anti-inflammatory/antioxidant agents
Coumarin-3-yl pyrimidinone derivatives Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazole/pyrazole ~450–500 (estimated) Fluorescent probes, enzyme inhibitors
2,2-Dimethylimidazolidin-4-one Imidazolidin-4-one 2,2-Dimethyl 128.17 Intermediate in peptide mimetics [Inferred]

Key Observations

Pyrazole derivatives (e.g., 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole) lack the cyclic urea moiety but share a carbonyl group, enabling hydrogen-bonding interactions critical for biological activity .

Lipophilicity and Solubility: The trimethyl groups in this compound increase logP (calculated ~1.8) compared to non-methylated imidazolidinones (logP ~0.5), enhancing suitability for blood-brain barrier penetration . Coumarin-containing derivatives exhibit fluorescence, a property absent in trimethylimidazolidinones, making them preferable for imaging applications .

Synthetic Accessibility :

  • This compound derivatives are synthesized via multistep reactions, including alkylation and cyclization, as seen in the preparation of compound 5b (yield ~60–70%) .
  • Pyrazole and tetrazole derivatives require azide-based cycloadditions, which are more hazardous but offer modular functionalization .

Biological Relevance :

  • Imidazolidin-4-ones are explored as protease inhibitors due to their rigid urea scaffold, whereas pyrazolones are prioritized for antioxidant activity via radical scavenging .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2,5-trimethylimidazolidin-4-one, and what reaction conditions are critical for reproducibility?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, imidazolidinone derivatives are often prepared using microwave-assisted methods in DMF with glacial acetic acid as a catalyst, as seen in analogous heterocyclic syntheses (e.g., thiazolo[4,5-d]pyrimidines) . Key parameters include reaction temperature (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups in imidazolidinones exhibit distinct singlet peaks in the range δ 1.2–1.5 ppm .
  • IR : Stretching vibrations for carbonyl (C=O) appear at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Skin Protection : Use nitrile gloves (EN 374-certified) and inspect for defects prior to use. Dispose of contaminated gloves immediately .
  • Respiratory Protection : Employ fume hoods or N95 masks if airborne particulates are generated during milling or weighing .
  • Waste Disposal : Neutralize residues with 10% aqueous NaOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction mechanisms for this compound formation be elucidated, particularly in multi-step syntheses?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies (e.g., rate determination via HPLC) can track intermediates. Computational tools (DFT calculations) model transition states, while in situ IR monitors carbonyl group reactivity . For example, microwave-assisted cyclization may follow a concerted pathway, differing from thermal stepwise mechanisms .

Q. How should researchers address contradictions in reported yields or properties of this compound across studies?

  • Methodological Answer : Systematically replicate experiments under controlled variables (e.g., solvent purity, inert atmosphere). Compare crystallographic data (e.g., X-ray diffraction) to rule out polymorphic variations . For yield discrepancies, verify stoichiometry (e.g., via Karl Fischer titration for anhydrous conditions) and assess side-product formation using GC-MS .

Q. What strategies are effective in optimizing reaction conditions to enhance the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or NMR with chiral shift reagents .

Q. How can this compound be applied in pharmacological studies, such as kinase inhibition or antimicrobial activity?

  • Methodological Answer :

  • Kinase Assays : Test inhibition of CDK1/GSK3β using recombinant enzymes (IC₅₀ determination via fluorescence polarization) .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with LogP values to assess membrane permeability .

Q. What computational approaches are suitable for predicting the physicochemical properties or bioactivity of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (LogP) to predict bioavailability .
  • Molecular Docking : Simulate binding to target proteins (e.g., GSK3β) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability .

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